molecular formula C11H14FNO2 B054025 N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline CAS No. 121043-32-1

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline

Cat. No. B054025
CAS RN: 121043-32-1
M. Wt: 211.23 g/mol
InChI Key: HGMZSLHSIZYJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline, also known as MCF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCF belongs to the class of anilines and is a derivative of the popular drug, ibuprofen.

Mechanism of Action

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX-2, N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has been shown to have a good safety profile with no significant toxicity or adverse effects reported in animal studies. N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline is rapidly absorbed and metabolized in the body, with a half-life of approximately 4 hours. N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline is mainly excreted in the urine and feces, with a small fraction excreted in the bile.

Advantages and Limitations for Lab Experiments

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has some limitations, including its low yield in the synthesis process and its limited availability in the market.

Future Directions

There are several future directions for the research on N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline. One possible direction is to study the potential of N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and neurodegeneration. Another direction is to optimize the synthesis method of N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline to improve its yield and reduce the cost of production. Finally, further studies are needed to investigate the mechanism of action of N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline involves the reaction of 4-fluoroaniline with methyl-2-bromoacetate, followed by the hydrolysis of the resulting ester to form N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The yield of N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline has been shown to have analgesic effects by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.

properties

CAS RN

121043-32-1

Product Name

N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-(4-fluoro-N-methylanilino)-2-methylpropanoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(2,10(14)15)13(3)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,14,15)

InChI Key

HGMZSLHSIZYJFQ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(C)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C(=O)O)N(C)C1=CC=C(C=C1)F

Other CAS RN

121043-32-1

synonyms

N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline
N,N-MCIPFA

Origin of Product

United States

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